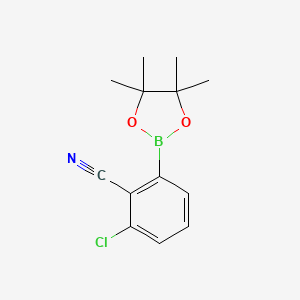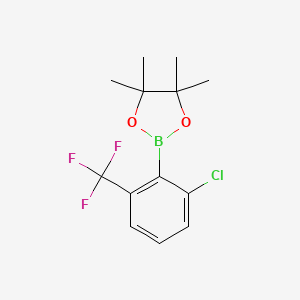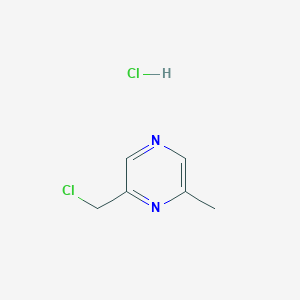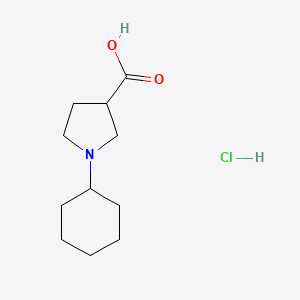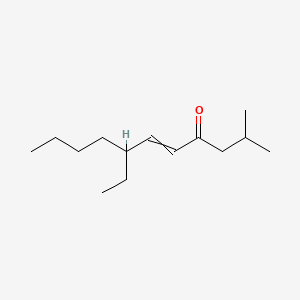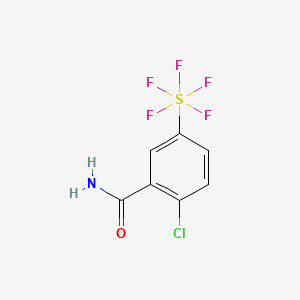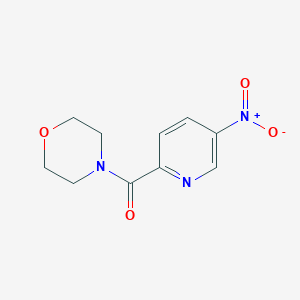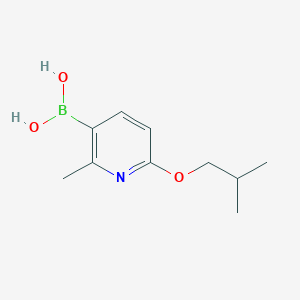
6-Isobutoxy-2-methylpyridine-3-boronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility and are used in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound “6-Isobutoxy-2-methylpyridine-3-boronic acid” likely contains a boronic acid group attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “6-Isobutoxy-2-methylpyridine-3-boronic acid” would likely consist of a pyridine ring with a boronic acid group and an isobutoxy group attached. The exact positions of these groups on the ring would depend on the specific synthesis process .Chemical Reactions Analysis
Boronic acids, including “6-Isobutoxy-2-methylpyridine-3-boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in organic synthesis .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
6-Isobutoxy-2-methylpyridine-3-boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryl compounds, which are essential structures in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
This compound can undergo protodeboronation, a process that removes the boronic acid group from the molecule . This reaction is crucial for the synthesis of complex molecules where the boronic acid group is used as a temporary protective group or as a handle for further transformations.
Homologation Reactions
The boronic acid moiety in 6-Isobutoxy-2-methylpyridine-3-boronic acid can be involved in homologation reactions, where it helps in extending the carbon chain of a molecule . This is particularly useful in the synthesis of longer-chain organic compounds from shorter precursors.
Radical-Polar Crossover Reactions
This compound can participate in radical-polar crossover reactions, which are a class of chemical reactions that involve a radical intermediate . These reactions are useful for creating complex molecular architectures with high precision.
Synthesis of Pyridinylboronic Acids and Esters
6-Isobutoxy-2-methylpyridine-3-boronic acid: serves as a precursor for the synthesis of various pyridinylboronic acids and esters . These derivatives are important for developing new materials and chemicals with pyridine as a core structure.
Pharmaceutical Research
Boronic acids, including 6-Isobutoxy-2-methylpyridine-3-boronic acid , are used in pharmaceutical research for the preparation of drug candidates . They are particularly significant in the development of GABAA receptor modulators and corticotropin-releasing factor-1 receptor antagonists.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 6-Isobutoxy-2-methylpyridine-3-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-Isobutoxy-2-methylpyridine-3-boronic acid participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of the action of 6-Isobutoxy-2-methylpyridine-3-boronic acid are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction. The compound contributes to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 6-Isobutoxy-2-methylpyridine-3-boronic acid can be influenced by various environmental factors. These factors can include the presence of other reactants, the temperature, and the pH of the reaction environment. In the context of the Suzuki–Miyaura cross-coupling reaction, the reaction conditions are known to be exceptionally mild and functional group tolerant .
Orientations Futures
Propriétés
IUPAC Name |
[2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYTZHMEMUJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190647 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451390-91-2 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




